Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate involves several steps, starting from the esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids. These esters are further processed to yield the target compound through methods such as alkaline hydrolysis followed by acidification and decarboxylation (Mosti et al., 1992). An alternative synthesis pathway involves the reaction of 2,6-dihydroxy-3-cyano-4-methyl pyridine with specific reagents to produce novel ethyl esters with potential antihypertensive activity (Kumar & Mashelker, 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate has been examined through X-ray crystallography and quantum chemical analysis. These studies reveal the importance of the 2-substituent in determining the compound's activity, highlighting the structure-activity relationship (Orsini et al., 1990).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including condensation with amines to form novel derivatives with anticipated biological activities. The reactivity of the compound under different conditions has been explored to synthesize a range of pharmacologically relevant molecules (Kumar & Mashelker, 2006).
Physical Properties Analysis
The physical properties of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, including its solid state conformation, have been compared with related compounds to understand the effects of different substituents on its activity. This comparison is crucial for designing compounds with enhanced pharmacological profiles (Orsini et al., 1990).
Chemical Properties Analysis
The chemical properties of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate are closely linked to its potential as a cardiotonic agent. Studies have shown that its chemical structure allows for positive inotropic activity, although to a lesser extent compared to known agents such as milrinone, which serves as a benchmark in the development of cardiotonic drugs (Mosti et al., 1992).
Scientific Research Applications
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), highlights the capabilities of microorganisms to degrade ether oxygenates in soil and groundwater. This suggests a potential for bioremediation techniques that could apply to various ether compounds, potentially including ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, by utilizing specific microorganisms or enzymes that target ether bonds for degradation (Thornton et al., 2020).
Carcinogen Metabolite Biomarkers
Studies on the measurement of human urinary carcinogen metabolites, including those from tobacco and related substances, offer insights into the metabolic pathways and potential health impacts of various compounds. This could indirectly inform research on similar compounds to ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, focusing on their metabolic breakdown and the implications for human health (Hecht, 2002).
DNA Methyltransferase Inhibitors
The study of DNA methyltransferase inhibitors, including their role in modifying epigenetic markers and implications for cancer therapy, may offer a window into the biochemical interactions and therapeutic potential of compounds with similar activity profiles or structural characteristics (Goffin & Eisenhauer, 2002).
properties
IUPAC Name |
ethyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)9(13)12-6(8)2/h4H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPREFULXHVXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200581 | |
Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
CAS RN |
52600-52-9 | |
Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052600529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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